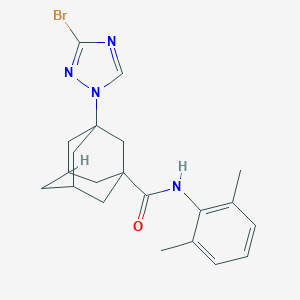![molecular formula C17H17Cl2N5O B214021 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214021.png)
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is a pyrazole derivative that has shown promising results in various studies, making it an interesting topic for research.
作用機序
The mechanism of action of 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has a range of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models, and to have neuroprotective effects in the brain. Additionally, it has been shown to have anti-cancer activity, with studies indicating that it may induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is that it has shown activity against a range of molecular targets, making it a potentially useful tool for studying various biological processes. Additionally, it has shown promising results in various studies, suggesting that it may have therapeutic potential in a range of diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and how it may be used therapeutically. Additionally, further studies could be carried out to investigate its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. Finally, future research could focus on developing new derivatives of this compound with improved activity and selectivity.
合成法
The synthesis of 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the reaction between 4-chlorobenzyl chloride and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the addition of 4-chloro-1-methylpyrazole-3-carboxamide. The reaction is typically carried out in the presence of a base such as triethylamine, and the final product is purified using column chromatography.
科学的研究の応用
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results as a potential anti-cancer agent, with studies indicating that it may be effective against a range of cancer cell lines. In neuroscience, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use in drug discovery, as it has shown activity against a range of molecular targets.
特性
製品名 |
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C17H17Cl2N5O |
分子量 |
378.3 g/mol |
IUPAC名 |
4-chloro-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N5O/c1-10-15(20-17(25)16-14(19)9-23(3)22-16)11(2)24(21-10)8-12-4-6-13(18)7-5-12/h4-7,9H,8H2,1-3H3,(H,20,25) |
InChIキー |
YMWNSIFROBBNTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=NN(C=C3Cl)C |
正規SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=NN(C=C3Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)
![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)
![(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213947.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213952.png)
![Methyl 4-(4-chlorophenyl)-2-[(cyclopropylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B213953.png)
![1-ethyl-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B213955.png)
![dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate](/img/structure/B213956.png)
![4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213958.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B213959.png)
![methyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B213960.png)
